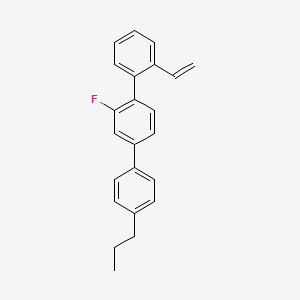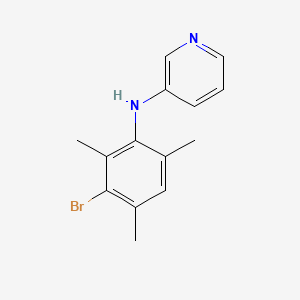
N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an amine group and a brominated trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine typically involves the coupling of 3-aminopyridine with 3-bromo-2,4,6-trimethylphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted pyridin-3-amines.
Oxidation: Products include nitro derivatives.
Reduction: Products include secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Wirkmechanismus
The mechanism of action of N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the pyridine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Bromo-2,4,6-trimethylphenyl)-3-aminopyridine
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Comparison: N-(3-Bromo-2,4,6-trimethylphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C14H15BrN2 |
|---|---|
Molekulargewicht |
291.19 g/mol |
IUPAC-Name |
N-(3-bromo-2,4,6-trimethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C14H15BrN2/c1-9-7-10(2)14(11(3)13(9)15)17-12-5-4-6-16-8-12/h4-8,17H,1-3H3 |
InChI-Schlüssel |
GKUOSEYJPFAFSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1NC2=CN=CC=C2)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


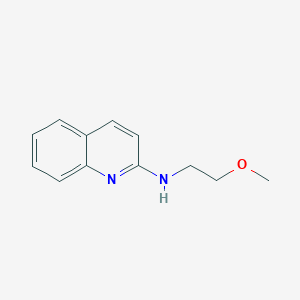
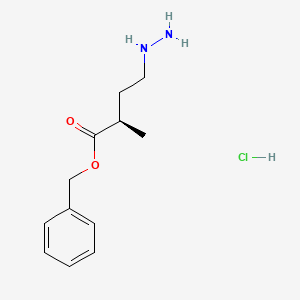
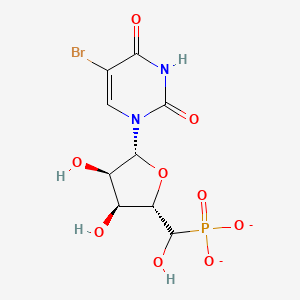
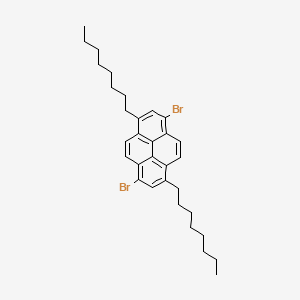

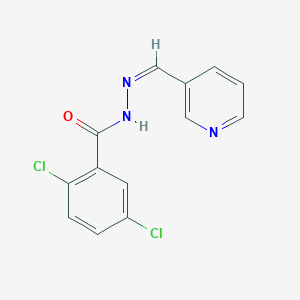


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

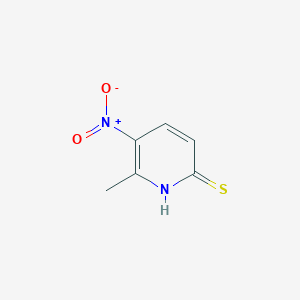
![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)

